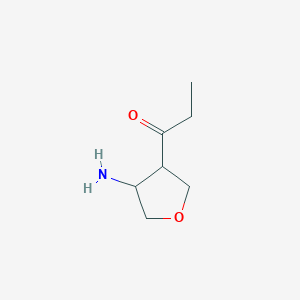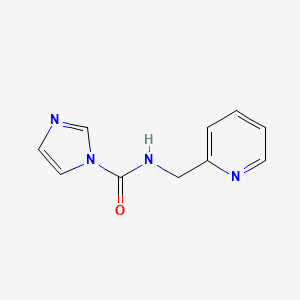![molecular formula C12H15F3O2 B13164810 1-[4-Methoxy-2-(trifluoromethyl)phenyl]butan-1-ol](/img/structure/B13164810.png)
1-[4-Methoxy-2-(trifluoromethyl)phenyl]butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-Methoxy-2-(trifluoromethyl)phenyl]butan-1-ol is an organic compound with the molecular formula C12H15F3O2 It is characterized by the presence of a methoxy group, a trifluoromethyl group, and a butanol chain attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Methoxy-2-(trifluoromethyl)phenyl]butan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 2-(trifluoromethyl)phenylboronic acid.
Grignard Reaction: The 4-methoxybenzaldehyde undergoes a Grignard reaction with butylmagnesium bromide to form the corresponding alcohol.
Suzuki Coupling: The product from the Grignard reaction is then subjected to a Suzuki coupling reaction with 2-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-Methoxy-2-(trifluoromethyl)phenyl]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: 1-[4-Methoxy-2-(trifluoromethyl)phenyl]butan-1-one.
Reduction: 1-[4-Methoxy-2-(trifluoromethyl)phenyl]butane.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-[4-Methoxy-2-(trifluoromethyl)phenyl]butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[4-Methoxy-2-(trifluoromethyl)phenyl]butan-1-ol involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[4-Methoxy-2-(trifluoromethyl)phenyl]ethanone
- 4-Methoxy-2-(trifluoromethyl)phenylboronic acid
- 1-[4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl]ethanone
Uniqueness
1-[4-Methoxy-2-(trifluoromethyl)phenyl]butan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a methoxy and a trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H15F3O2 |
|---|---|
Molekulargewicht |
248.24 g/mol |
IUPAC-Name |
1-[4-methoxy-2-(trifluoromethyl)phenyl]butan-1-ol |
InChI |
InChI=1S/C12H15F3O2/c1-3-4-11(16)9-6-5-8(17-2)7-10(9)12(13,14)15/h5-7,11,16H,3-4H2,1-2H3 |
InChI-Schlüssel |
XYRVTAOBDHWMFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=C(C=C(C=C1)OC)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxaspiro[4.5]decan-4-ol](/img/structure/B13164728.png)
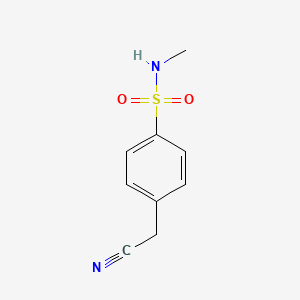
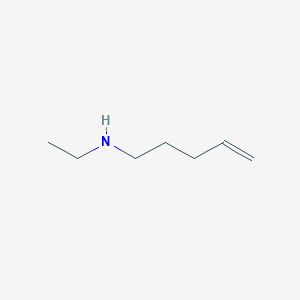
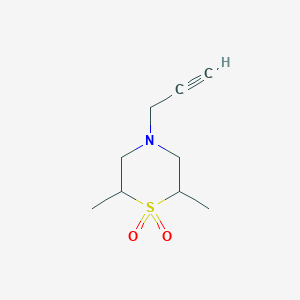
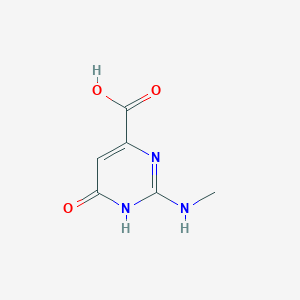



![tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate](/img/structure/B13164761.png)
amine](/img/structure/B13164767.png)
